molecular formula C13H13N5O2S B3832044 N-(2-hydroxyethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide CAS No. 189870-97-1

N-(2-hydroxyethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide

Cat. No.: B3832044
CAS No.: 189870-97-1
M. Wt: 303.34 g/mol
InChI Key: CHFVOWLUNGEUPX-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide: is a complex organic compound that features a triazinoindole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide typically involves multi-step organic reactions. The starting materials often include indole derivatives and triazine compounds. The key steps in the synthesis may involve:

    Formation of the triazinoindole core: This can be achieved through cyclization reactions involving triazine and indole derivatives under controlled conditions.

    Introduction of the sulfanyl group: This step involves the substitution of a suitable leaving group with a thiol or sulfide reagent.

    Attachment of the hydroxyethyl group: This can be done through nucleophilic substitution or addition reactions using ethylene oxide or similar reagents.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, solvents, and controlled reaction conditions to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazinoindole core or the sulfanyl group, potentially yielding reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the hydroxyethyl or sulfanyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazinoindole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biology: In biological research, the compound may be investigated for its potential as a bioactive molecule, including its interactions with enzymes, receptors, or other biological targets.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new therapeutic agents with antimicrobial, anticancer, or anti-inflammatory properties.

Industry: In industrial applications, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The hydroxyethyl and sulfanyl groups can participate in hydrogen bonding or covalent interactions, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

    N-(2-hydroxyethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide: can be compared with other triazinoindole derivatives, such as:

Uniqueness: The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The presence of the hydroxyethyl group enhances its solubility and potential for hydrogen bonding, while the sulfanyl group provides a site for further chemical modifications.

Properties

IUPAC Name

N-(2-hydroxyethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2S/c19-6-5-14-10(20)7-21-13-16-12-11(17-18-13)8-3-1-2-4-9(8)15-12/h1-4,19H,5-7H2,(H,14,20)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFVOWLUNGEUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60416749
Record name Acetamide, N-(2-hydroxyethyl)-2-(2H-1,2,4-triazino[5,6-b]indol-3-ylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189870-97-1
Record name Acetamide, N-(2-hydroxyethyl)-2-(2H-1,2,4-triazino[5,6-b]indol-3-ylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-hydroxyethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
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N-(2-hydroxyethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
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N-(2-hydroxyethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
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N-(2-hydroxyethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
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N-(2-hydroxyethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
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N-(2-hydroxyethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide

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